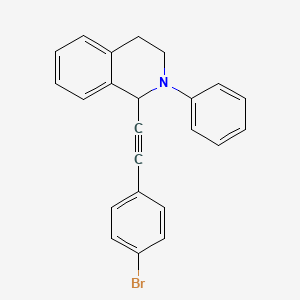![molecular formula C15H13N3S B14205989 N-[2-(1H-Indol-2-yl)phenyl]thiourea CAS No. 917966-83-7](/img/structure/B14205989.png)
N-[2-(1H-Indol-2-yl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-Indol-2-yl)phenyl]thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-2-yl)phenyl]thiourea typically involves the reaction of 2-phenylindole with thiourea under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product . The reaction is carried out at elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-Indol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-Indol-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(1H-Indol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to biological targets, such as enzymes and receptors . The thiourea group can form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. This compound is known to inhibit specific enzymes involved in cancer cell proliferation and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-1-yl)phenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of thiourea.
2-((1H-Indol-3-yl)thio)-N-phenyl-acetamides: Contains a thioether linkage instead of thiourea.
Uniqueness
N-[2-(1H-Indol-2-yl)phenyl]thiourea is unique due to its combination of the indole and thiourea moieties, which confer distinct chemical and biological properties. The presence of the thiourea group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for medicinal chemistry and drug development.
Propriétés
Numéro CAS |
917966-83-7 |
|---|---|
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
[2-(1H-indol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C15H13N3S/c16-15(19)18-13-8-4-2-6-11(13)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H3,16,18,19) |
Clé InChI |
UPZLXYHZVCBKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
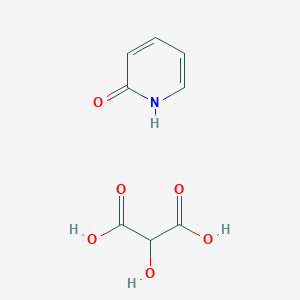
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
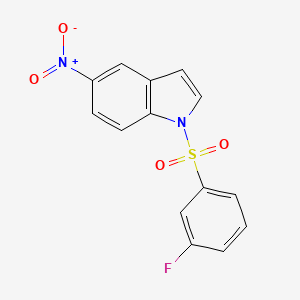
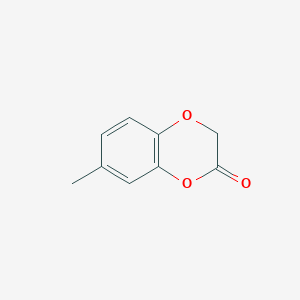

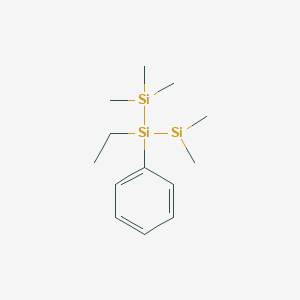
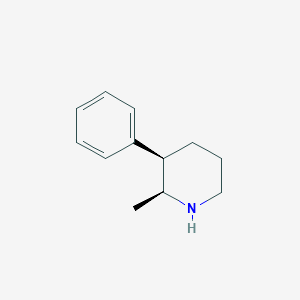
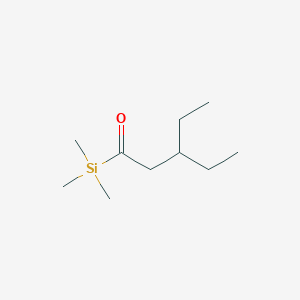
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
